molecular formula C12H18N2O B15320463 (s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol

(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol

Cat. No.: B15320463
M. Wt: 206.28 g/mol
InChI Key: HAVQZUGUHLDTBY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indoline ring system substituted with an ethyl group and an amino alcohol side chain, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Amino Alcohol Side Chain Addition: The amino alcohol side chain can be added through a nucleophilic substitution reaction, where an appropriate amino alcohol is reacted with the indoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol
  • 2-Amino-2-(1-propylindolin-5-yl)ethan-1-ol
  • 2-Amino-2-(1-butylindolin-5-yl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amino alcohol side chain can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol

InChI

InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m1/s1

InChI Key

HAVQZUGUHLDTBY-LLVKDONJSA-N

Isomeric SMILES

CCN1CCC2=C1C=CC(=C2)[C@@H](CO)N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C(CO)N

Origin of Product

United States

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